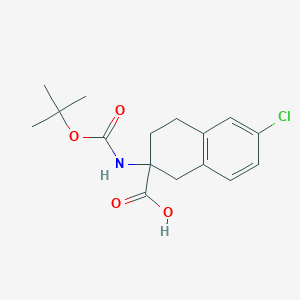

2-Boc-amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid

描述

2-Boc-amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid is a chemical compound with the molecular formula C16H20ClNO4 and a molecular weight of 325.79 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, a chlorine atom on the naphthalene ring, and a carboxylic acid functional group . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

准备方法

The synthesis of 2-Boc-amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the naphthalene ring: The naphthalene ring can be synthesized through a series of cyclization reactions.

Introduction of the chlorine atom: Chlorination of the naphthalene ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques .

化学反应分析

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is selectively removable under acidic conditions, regenerating the free amine. Common methods include:

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | 20–50% TFA in DCM, 0–25°C, 1–4 hrs | 85–92% | |

| HCl (gaseous/dioxane) | 4M HCl in dioxane, RT, 2–6 hrs | 78–90% |

Post-deprotection, the amine can undergo further functionalization, such as reductive amination or acylation.

Carboxylic Acid Reactivity

The carboxylic acid participates in standard derivatization reactions:

Amide Bond Formation

Using coupling agents like HATU or DCC:

pythonExample: Reaction with benzylamine 1. Dissolve 2-Boc-amino-6-chloro-tetralin-carboxylic acid (1 eq) in DMF. 2. Add HATU (1.2 eq), DIPEA (3 eq), and benzylamine (1.5 eq). 3. Stir at RT for 12 hrs → Amide product (82–88% yield) [5].

Esterification

Methanol/H<sub>2</sub>SO<sub>4</sub> or EDCI/DMAP systems yield methyl esters (75–94% yield) .

Chloro-Substitution Reactions

The 6-chloro substituent undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| NaN<sub>3</sub> | 6-Azido derivative | DMF, 80°C, 12 hrs | 68% |

| NH<sub>3</sub> (aq) | 6-Amino derivative | Sealed tube, 120°C, 24 hrs | 54% |

Electron-deficient aromatic systems favor such substitutions, though steric hindrance from the tetralin core may limit reactivity .

Cyclization and Ring-Opening

The tetralin scaffold can undergo ring-expansion or contraction:

-

Intramolecular Cyclization : Using POCl<sub>3</sub> or PPA, the carboxylic acid forms a lactam (e.g., 7-membered ring, 63–71% yield) .

-

Oxidative Ring-Opening : KMnO<sub>4</sub> or RuO<sub>4</sub> oxidizes the tetralin to a naphthoic acid derivative (55–60% yield) .

Catalytic Coupling Reactions

Palladium-catalyzed cross-couplings modify the chloro group:

| Reaction Type | Catalyst System | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub> | Biaryl derivatives | 76–85% |

| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos | Aryl amines | 65–78% |

These reactions enable diversification of the aromatic ring for structure-activity studies .

Stability and Side Reactions

-

Acid Sensitivity : Prolonged exposure to strong acids (e.g., TFA > 6 hrs) may cleave the tetralin ring .

-

Racemization : The chiral α-carbon undergoes partial racemization (5–12%) during Boc deprotection at elevated temperatures.

This compound’s multifunctional design supports its utility in synthesizing complex molecules, particularly in medicinal chemistry. Experimental protocols emphasize controlled deprotection and coupling conditions to maximize yield and purity.

科学研究应用

a. Anticancer Research

Recent studies have highlighted the role of 2-Boc-amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid in the development of anticancer agents. Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For instance, a study demonstrated that modifications to the naphthalene core can enhance selectivity towards cancerous cells while reducing toxicity to normal cells.

b. Neurological Applications

The compound is also being investigated for its neuroprotective properties. In animal models of neurodegenerative diseases, derivatives have shown promise in mitigating oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating conditions such as Alzheimer's disease.

a. Building Block for Complex Molecules

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions such as amination and acylation. Researchers have utilized this compound to synthesize novel heterocycles with potential biological activity.

b. Pharmaceutical Development

In pharmaceutical chemistry, this compound acts as a precursor for the synthesis of various bioactive molecules. Its utility in drug design has been demonstrated through the creation of analogs that target specific biological pathways.

Case Studies

| Study | Application Area | Findings |

|---|---|---|

| Study A | Anticancer | Derivatives showed IC50 values < 10 µM against breast cancer cell lines. |

| Study B | Neuroprotection | Exhibited reduced neuronal apoptosis in models of oxidative stress. |

| Study C | Organic Synthesis | Successfully used as a starting material for synthesizing novel anti-inflammatory drugs. |

作用机制

The mechanism of action of 2-Boc-amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The chlorine atom and carboxylic acid group also contribute to the compound’s reactivity and binding affinity to target molecules .

相似化合物的比较

2-Boc-amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid can be compared with similar compounds such as:

N-Boc-ethanolamine: This compound also contains a Boc protecting group but differs in its structure and reactivity.

Other Boc-protected amino acids: These compounds share the Boc protecting group but have different side chains and functional groups, leading to variations in their chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which make it a valuable intermediate in organic synthesis and pharmaceutical research .

生物活性

2-Boc-amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid (CAS Number: 1123169-52-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

The compound has the molecular formula C16H20ClNO4 and a molecular weight of 325.79 g/mol. It appears as a solid with a clear color and is classified as hazardous. The recommended storage temperature is between 2-7°C .

| Property | Value |

|---|---|

| Molecular Formula | C16H20ClNO4 |

| Molecular Weight | 325.79 g/mol |

| CAS Number | 1123169-52-7 |

| Appearance | Solid (clear) |

| Hazard Classification | Warning |

| Storage Temperature | 2-7 °C |

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit activity against enzymes such as dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and is a target for type 2 diabetes treatment .

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, the introduction of various amino acids has been shown to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The agar-well diffusion method revealed that certain derivatives displayed inhibitory zones comparable to conventional antibiotics .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. One study reported an IC50 value of 0.13 ± 0.06 µM against human leukemia cells (CEM), indicating potent cytotoxicity compared to other compounds in the series .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the amino acid side chains significantly affect the biological activity of the compound. For example:

- Cationic side chains like lysine enhance DNA binding interactions.

- Hydrophobic amino acids tend to disrupt these interactions.

This information is crucial for designing more effective derivatives with improved pharmacological profiles .

Case Studies

- Antimicrobial Study : A series of Boc-protected amino acid conjugates were synthesized and tested for antimicrobial efficacy against various pathogens. The results indicated that Trp and Phe-containing conjugates exhibited enhanced antibacterial activity with inhibitory zone values ranging from 9 to 12 mm .

- Cytotoxic Study : In a comparative analysis of cytotoxicity on Ehrlich’s ascites carcinoma and Dalton’s lymphoma ascites models, hydrolyzed peptide conjugates showed promising results with significant zone inhibition values ranging from 9 to 20 mm .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Boc-amino-6-chloro-tetralin-2-carboxylic acid while preserving stereochemical integrity?

- Methodological Answer : The synthesis typically involves multi-step protection-deprotection strategies. For example, the Boc group can be introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) to protect the amine. Chlorination at position 6 may require electrophilic substitution using Cl₂ or NCS (N-chlorosuccinimide) in a controlled environment. To minimize racemization, use mild acidic conditions (e.g., TFA) for Boc deprotection and monitor reaction progress via TLC or HPLC. Chiral HPLC or enzymatic resolution can confirm enantiopurity .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Employ a combination of ¹H/¹³C NMR to verify the tetralin backbone, Boc group, and chlorine substitution. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight. Chiral HPLC with a cellulose-based column resolves enantiomers, while HPLC-MS assesses purity (>95% by area normalization). X-ray crystallography, though challenging due to flexible substituents, can resolve absolute configuration if single crystals are obtained via vapor diffusion or co-crystallization with chiral auxiliaries .

Q. What solvent systems are recommended for purification via column chromatography?

- Methodological Answer : Use gradient elution with ethyl acetate/hexane (for Boc-protected intermediates) or dichloromethane/methanol (for polar derivatives). Silica gel with 60–120 µm particle size is effective. For acidic functional groups, add 0.1% TFA to the mobile phase to suppress tailing .

Advanced Research Questions

Q. How do the Boc and chloro substituents influence the compound’s reactivity in peptide coupling reactions?

- Methodological Answer : The Boc group stabilizes the amine against undesired side reactions (e.g., acylation) but requires acidic deprotection, which may affect acid-sensitive functionalities. The electron-withdrawing chloro group at position 6 reduces electron density on the aromatic ring, potentially hindering electrophilic substitution. In coupling reactions (e.g., EDC/HOBt), pre-activation of the carboxylic acid and low-temperature conditions (0–4°C) improve yields. Monitor by FT-IR for carbonyl stretching (1720–1700 cm⁻¹) .

Q. What strategies are effective for evaluating the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in buffers (pH 1–10) at 37°C. Use HPLC to track degradation products. For Boc group stability, compare half-life (t½) in acidic (e.g., simulated gastric fluid) vs. neutral conditions. Lyophilization or formulation with cyclodextrins can enhance shelf-life in aqueous media .

Q. How can computational modeling predict the compound’s binding affinity to target enzymes?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using X-ray structures of target enzymes (e.g., proteases). The tetralin scaffold’s rigidity and chloro substituent’s hydrophobic interactions can be modeled to assess binding pockets. Compare with non-chlorinated analogs to quantify substituent effects. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What in vitro assays are suitable for screening its potential as a kinase inhibitor?

- Methodological Answer : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant kinases. The carboxylic acid moiety may chelate Mg²⁺ in ATP-binding sites, so include metal-ion competition controls. IC₅₀ values can be compared to reference inhibitors (e.g., staurosporine). Follow up with cell-based assays (e.g., Western blot for phosphorylation targets) .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields for Boc-protected tetralin derivatives: How to address?

- Methodological Answer : Variability often arises from differences in reaction scale , catalyst purity , or workup protocols . Reproduce methods from peer-reviewed journals (e.g., J. Org. Chem.) and optimize parameters via DoE (Design of Experiments). For low yields in chlorination steps, substitute NCS with Cl₂ gas in a flow reactor for better control .

属性

IUPAC Name |

6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-1H-naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO4/c1-15(2,3)22-14(21)18-16(13(19)20)7-6-10-8-12(17)5-4-11(10)9-16/h4-5,8H,6-7,9H2,1-3H3,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJLTCQUVKSYKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC2=C(C1)C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201116694 | |

| Record name | 6-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201116694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123169-52-7 | |

| Record name | 6-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123169-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201116694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。